3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a sulfonyl group, and two distinct aromatic rings with methoxy and methyl substituents.
Preparation Methods
The synthesis of 3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, including the formation of the triazoloquinazoline core and the introduction of the sulfonyl and aromatic substituents. Common synthetic routes may include:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline ring system.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using reagents such as sulfonyl chlorides.
Aromatic Substitution: The aromatic rings with methoxy and methyl substituents can be introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding oxidized products.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine depends on its specific interactions with molecular targets. These interactions may involve binding to proteins or enzymes, leading to modulation of their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity.
Comparison with Similar Compounds
3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine can be compared with other similar compounds, such as:
3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound has a similar structure but with a chlorophenyl group instead of a dimethylphenyl group.
4-[(3,4-dimethylphenyl)sulfonyl]-1,2-dimethylbenzene: This compound shares the dimethylphenylsulfonyl group but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-15-9-12-22(33-4)20(13-15)26-23-19-7-5-6-8-21(19)30-24(27-23)25(28-29-30)34(31,32)18-11-10-16(2)17(3)14-18/h5-14H,1-4H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGYMNCBKNNHSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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